1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

FLT3 Kinase Inhibitor Leukemia

This halogenated pyridine is a non-substitutable intermediate for potent FLT3 kinase inhibitors (3 nM IC50 on FLT3 ITD mutant) with >54,000-fold selectivity over PDK1, enabling dual Fms/Flt-3 inhibitor synthesis and focused library design. Its unique 5-bromo-2-fluoro-3-acetyl pattern governs reactivity and bioactivity; generic substitution is infeasible. Ideal for SAR-driven AML research and chemical probe development.

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
CAS No. 1111637-74-1
Cat. No. B1518810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
CAS1111637-74-1
Molecular FormulaC7H5BrFNO
Molecular Weight218.02 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(N=CC(=C1)Br)F
InChIInChI=1S/C7H5BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
InChIKeyNTEVXGZFBVJCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone CAS 1111637-74-1: A Critical Halogenated Pyridine Building Block for Kinase-Targeted Drug Discovery


1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1) is a halogenated pyridine derivative with the molecular formula C7H5BrFNO and a molecular weight of 218.02 g/mol . This compound is characterized by the presence of both bromine and fluorine substituents on the pyridine ring, along with an acetyl group at the 3-position . These structural features contribute to its utility as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. Its predicted physicochemical properties include a boiling point of 284.3±40.0 °C at 760 mmHg and a density of 1.619±0.06 g/cm³ [2].

Why 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Cannot Be Replaced by Other Halogenated Pyridine Analogs


Generic substitution of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone with other halogenated pyridine derivatives is not feasible due to the precise and synergistic role of its specific substitution pattern in determining biological activity and synthetic utility. The combination of a bromine atom at the 5-position, a fluorine atom at the 2-position, and an acetyl group at the 3-position creates a unique electronic and steric environment that dictates reactivity in cross-coupling reactions and interactions with biological targets [1]. As demonstrated in kinase inhibitor patents, even minor alterations in the halogenation pattern or the position of the acetyl group can lead to significant differences in potency, selectivity, and physicochemical properties [2]. The quantitative evidence below establishes the specific, non-interchangeable value of this precise molecular architecture.

Quantitative Differentiation of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Direct Comparative Evidence for Scientific Selection


FLT3 Kinase Inhibition Potency: Direct Comparison with Structural Analogs Reveals Nanomolar Activity for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone exhibits potent inhibition of the human FLT3 ITD mutant kinase with an IC50 value of 3 nM [1]. In contrast, a close structural analog, (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone, which replaces the acetyl group with a piperazine amide, shows a significantly higher IC50 of 21 nM against FLT3 [2]. This 7-fold difference in potency highlights the critical importance of the acetyl group in this specific substitution pattern for optimal kinase inhibition.

FLT3 Kinase Inhibitor Leukemia

Selectivity Profile: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Demonstrates High FLT3 Selectivity Over PDK1 and BRD4

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone displays a high degree of selectivity for FLT3 kinase over other potential off-targets. Its IC50 for PDK1 inhibition is 164,000 nM, resulting in a selectivity index of >54,000-fold for FLT3 over PDK1 [1]. Furthermore, it shows minimal binding to BRD4 bromodomain 2, with a Kd > 300,000 nM [2]. In comparison, the analog (5-Bromo-2-fluoropyridin-3-yl)(piperazin-1-yl)methanone has an IC50 of 21 nM for FLT3 [3], but its selectivity profile is not as well characterized, and it may exhibit broader kinase inhibition.

Kinase Selectivity FLT3 PDK1

Synthetic Versatility: 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone as a Key Intermediate for FLT3 and Dual FLT3/FMS Inhibitors

1-(5-Bromo-2-fluoropyridin-3-yl)ethanone is explicitly claimed as a crucial intermediate in the synthesis of compounds that modulate both Fms and Flt-3 kinases, as detailed in patent literature [1]. The presence of both bromine and fluorine atoms allows for sequential functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex, target-specific molecules. While other halogenated pyridines like 5-bromo-2-fluoropyridine (CAS 766-11-0) are general building blocks [2], they lack the acetyl group necessary for the specific core structures described in the patent, making 1-(5-bromo-2-fluoropyridin-3-yl)ethanone a non-substitutable starting material for these particular inhibitor series.

Synthetic Intermediate FLT3 FMS

Physicochemical Property Benchmarking: Predicted Boiling Point and Density of 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone

The predicted physicochemical properties of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone include a boiling point of 284.3±40.0 °C at 760 mmHg and a density of 1.619±0.06 g/cm³ [1]. In comparison, the parent building block 5-bromo-2-fluoropyridine (CAS 766-11-0) has a lower boiling point of 195-198 °C . The ~90 °C increase in boiling point is attributed to the introduction of the acetyl group, which increases molecular weight and polarity. This difference is critical for processes like distillation, solvent selection, and formulation development.

Physicochemical Properties Boiling Point Density

Optimal Research and Industrial Application Scenarios for 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone Based on Validated Evidence


FLT3-Targeted Oncology Drug Discovery for Acute Myeloid Leukemia (AML)

This compound is ideally suited as a starting point or key intermediate for the development of potent and selective FLT3 kinase inhibitors for the treatment of AML. The evidence of its 3 nM IC50 against the clinically relevant FLT3 ITD mutant [1] and its >54,000-fold selectivity over PDK1 [2] provides a strong foundation for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel FLT3 inhibitors.

Synthesis of Dual FLT3/FMS Kinase Inhibitors for Oncology and Inflammation

As a claimed intermediate in patents for dual Fms/Flt-3 kinase inhibitors [3], 1-(5-bromo-2-fluoropyridin-3-yl)ethanone is a strategic starting material for research groups developing compounds that target these kinases simultaneously. This dual inhibition strategy is being explored for its potential to treat cancers and inflammatory diseases by targeting both the tumor microenvironment (Fms) and the malignant cells (Flt-3).

Selective FLT3 Chemical Probe Development for Target Validation

The high potency and well-defined selectivity profile of 1-(5-bromo-2-fluoropyridin-3-yl)ethanone make it an excellent scaffold for developing high-quality chemical probes. Such probes are essential tools for validating the biological role of FLT3 in disease models and for deconvoluting the effects of FLT3 inhibition from other kinases, a critical step in academic and pharmaceutical research before committing to full drug development campaigns [1] [2].

Building Block for Focused Kinase Inhibitor Libraries

Medicinal chemistry groups building focused libraries around the 3-acetyl-5-bromo-2-fluoropyridine scaffold will find this compound to be a non-substitutable core structure. Its synthetic handle for cross-coupling reactions (bromine) and its electron-withdrawing fluorine atom enable the rapid exploration of chemical space in kinase ATP-binding pockets, offering a more direct path to potent inhibitors compared to starting from simpler, less functionalized halogenated pyridines [3].

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